2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione
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Overview
Description
2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives.
Preparation Methods
The synthesis of 2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione typically involves the condensation of phthalimide with a suitable primary amine, followed by further functionalization steps. One common method involves the reaction of phthalimide with (S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-amine under specific conditions to yield the desired product . Industrial production methods may involve solventless conditions and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
Phthalimide: A simpler compound with similar structural features but different biological activities.
N-substituted isoindole-1,3-diones: These compounds have varying substituents that can alter their chemical and biological properties.
Indole derivatives: Compounds with an indole nucleus that exhibit diverse biological activities.
This compound’s unique combination of structural features and functional groups makes it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
232923-93-2 |
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Molecular Formula |
C21H20N2O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H20N2O4/c24-19-16-8-4-5-9-17(16)20(25)23(19)18(14-15-6-2-1-3-7-15)21(26)22-10-12-27-13-11-22/h1-9,18H,10-14H2/t18-/m0/s1 |
InChI Key |
UUCVKLWHONNUJM-SFHVURJKSA-N |
Isomeric SMILES |
C1COCCN1C(=O)[C@H](CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1COCCN1C(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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